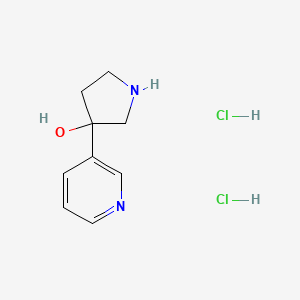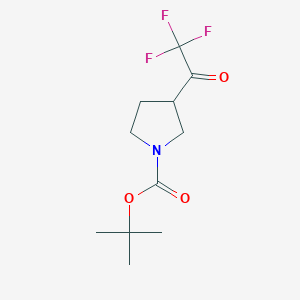
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is an organic compound derived from pyrrolidine. It has a molecular formula of C11H16F3NO3 and a molecular weight of 267.24 .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-6-4-5-7(15)8(16)11(12,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate is a solid or liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Enantioselective Synthesis and Chemical Transformations
Enantioselective Nitrile Anion Cyclization
A study by Chung et al. (2005) details a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization. This method achieved a 71% overall yield, showcasing its efficiency in producing chiral pyrrolidine with high yield and enantiomeric excess (Chung et al., 2005).
Synthesis with Arylboronic Acids
Wustrow and Wise (1991) reported the palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with various arylboronic acids, forming a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Structural and Mechanistic Studies
Crystal Structure Analysis
Naveen et al. (2007) synthesized Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and confirmed its structure through spectroscopic methods and X-ray diffraction studies. This work contributes to the understanding of the compound's crystalline structure and conformation (Naveen et al., 2007).
Hydrogen Bonding and Molecular Orientation
Baillargeon, Lussier, and Dory (2014) studied the crystal structure of a related compound, highlighting the orientation of carbamate and amide groups and the resultant electric dipole moment, shedding light on the compound's molecular interactions (Baillargeon, Lussier & Dory, 2014).
Novel Synthetic Methods and Applications
- One-Step Continuous Flow Synthesis: Herath and Cosford (2010) developed a one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids, utilizing tert-butyl acetoacetates, amines, and 2-bromoketones. This innovative method streamlined the synthesis process in a single microreactor, representing a significant advancement in the field of synthetic chemistry (Herath & Cosford, 2010).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 and H319 , which correspond to “Causes skin irritation” and “Causes serious eye irritation”, respectively. Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, and P337+P313 , which provide guidance on how to handle the compound safely.
Orientations Futures
Given the lack of specific information on Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate, future research could focus on its synthesis, chemical reactions, mechanism of action, and detailed physical and chemical properties. As it’s available for pharmaceutical testing , further studies could also explore its potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(6-15)8(16)11(12,13)14/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBZVIGRJWLLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide](/img/no-structure.png)
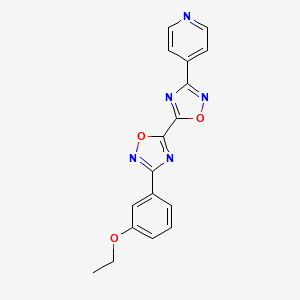

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2860138.png)
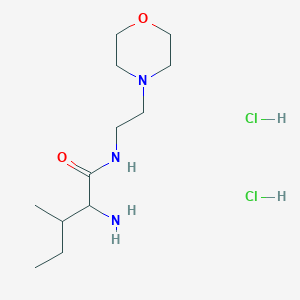
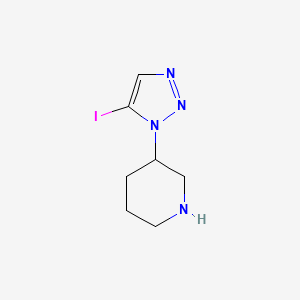
![2-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2860142.png)
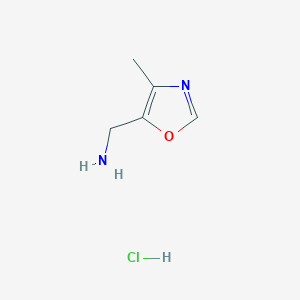
![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)
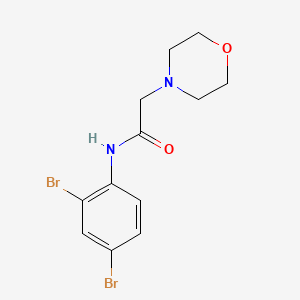
![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)
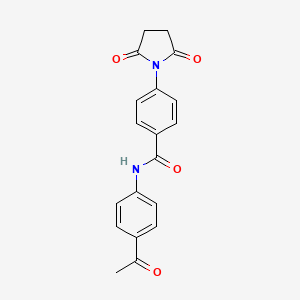
![N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2860151.png)
